molecular formula C25H29NO6 B12320927 (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid

Cat. No.: B12320927
M. Wt: 439.5 g/mol
InChI Key: LZDHCALVMGCTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butoxy Group

The tert-butoxy group ($$ \text{C}(\text{CH}3)3\text{O} $$) at position 6 serves dual roles:

  • Steric Protection : Shields the adjacent ketone group from nucleophilic attack, enhancing stability during synthetic procedures.
  • Solubility Modulation : Increases lipophilicity, facilitating organic-phase reactions in solid-phase peptide synthesis (SPPS).

Infrared (IR) spectroscopy identifies the tert-butoxy group via a characteristic C–O stretching vibration at $$ 1250 \, \text{cm}^{-1} $$ and symmetric bending modes of the methyl groups at $$ 1385 \, \text{cm}^{-1} $$.

Fmoc Protecting Group

The Fmoc moiety ($$ \text{C}{15}\text{H}{11}\text{O}_2 $$) at position 4 is a cornerstone of modern peptide synthesis. Key attributes include:

  • Base-Labile Protection : Removable under mild basic conditions (e.g., piperidine) without disrupting acid-sensitive groups.
  • UV Activity : The fluorenyl component enables real-time reaction monitoring via UV absorbance at $$ 301 \, \text{nm} $$.

Mass spectrometry (MS) data for the compound show a molecular ion peak at $$ m/z = 539.6 $$, consistent with the Fmoc group’s molecular weight.

Oxohexanoic Acid Moiety

The 6-oxohexanoic acid segment ($$ \text{C}6\text{H}{10}\text{O}_3 $$) contributes:

  • Reactive Ketone : Participates in condensation reactions, enabling conjugation to resins or biomolecules.
  • Carboxylic Acid Terminal : Facilitates activation via carbodiimide reagents (e.g., DCC) for peptide bond formation.

The pKa of the carboxylic acid group is experimentally determined as $$ 4.77 $$, aligning with computational predictions.

Functional Group Key Spectral Signatures Role in Synthesis
Tert-butoxy IR: $$ 1250 \, \text{cm}^{-1} $$ (C–O stretch) Steric protection, solubility control
Fmoc UV: $$ \lambda_{\text{max}} = 301 \, \text{nm} $$ Amine protection, UV monitoring
Oxohexanoic acid $$ ^13\text{C} $$-NMR: $$ 208.5 \, \text{ppm} $$ (C=O) Conjugation, peptide elongation

Comparative Structural Analysis with Related Fmoc-Protected Amino Acid Derivatives

The structural uniqueness of (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid becomes evident when compared to other Fmoc-protected amino acids:

Fmoc-6-Aminohexanoic Acid

  • Structure : Lacks the tert-butoxy and ketone groups.
  • Function : Serves as a spacer in peptide synthesis, enhancing flexibility.
  • Comparison : The tert-butoxy group in the target compound confers greater steric protection, enabling selective reactions at the ketone site.

(S)-Fmoc-2-Amino-3-tert-butoxy-2-methyl-propionic Acid

  • Structure : Features a branched tert-butoxy group and methyl substitution.
  • Function : Used in constrained peptide motifs for stabilizing β-turn structures.
  • Comparison : The linear oxohexanoic acid chain in the target compound offers superior conjugation versatility compared to the branched analog.

Fmoc-(R)-4-Amino-6-methylthiohexanoic Acid

  • Structure : Includes a methylthio (-SMe) substituent.
  • Function : Facilitates thiol-ene click chemistry for bioconjugation.
  • Comparison : The tert-butoxy group in the target compound provides oxidative stability absent in thioether-containing derivatives.
Compound Key Structural Features Synthetic Advantages
Target Compound tert-butoxy, Fmoc, 6-oxohexanoic acid Steric protection, UV monitoring
Fmoc-6-aminohexanoic acid Linear hexanoic acid, Fmoc Flexibility in peptide design
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid Branched tert-butoxy, methyl group Stabilizes secondary structures
Fmoc-(R)-4-amino-6-methylthiohexanoic acid Methylthio substituent Enables thiol-based conjugation

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDHCALVMGCTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amine Protection via Fmoc-OSu

A common approach involves reacting the primary amine of 2-aminoadipic acid with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a water-acetone mixed solvent system. Sodium bicarbonate maintains a pH of 8–9, facilitating nucleophilic attack by the amine on the activated carbonate. This step achieves near-quantitative yields (96%) of the Fmoc-protected intermediate.

Reaction Scheme:
$$
\text{2-Aminoadipic acid} + \text{Fmoc-OSu} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/acetone}} \text{Fmoc-Aad-OH}
$$

Carboxyl Protection with tert-Butyl Groups

The tert-butoxy group is introduced via esterification using di-tert-butyl dicarbonate (Boc)_2O in ethyl acetate. Pyridine acts as a base to scavenge HCl generated during the reaction, while ammonium carbonate ensures mild conditions to prevent epimerization. This step typically proceeds at room temperature, achieving 93% yield after purification by liquid-liquid extraction.

Stereochemical Control and Chirality Preservation

The (4R)-configuration is critical for the compound’s utility in peptide synthesis. Chirality is preserved through:

Use of Enantiomerically Pure Starting Materials

L-2-Aminoadipic acid serves as the chiral backbone, ensuring retention of the (R)-configuration at the 4-position. Racemization is minimized by avoiding strongly acidic or basic conditions during protection steps.

Mild Reaction Conditions

Reactions are conducted at pH 7–9 and temperatures below 50°C to prevent epimerization. For example, the Fmoc protection step in acetone-water at room temperature preserves stereochemical integrity.

Stepwise Synthesis and Intermediate Characterization

The synthesis is typically executed in four stages, with intermediates rigorously characterized via LC-MS and NMR:

Step Reaction Reagents/Conditions Yield
1 Fmoc protection of amine Fmoc-OSu, NaHCO₃, H₂O/acetone, 25°C 96%
2 Cyclization with paraformaldehyde p-TsOH, toluene, reflux 98%
3 tert-Butyl esterification (Boc)₂O, pyridine, NH₄CO₃, ethyl acetate 93%
4 Deprotection and hydrolysis LiOH, ethanol/H₂O, pH 6–7 89%

Cyclization for Oxo Group Formation

Following Fmoc protection, the 6-oxo group is introduced via acid-catalyzed cyclization with paraformaldehyde in toluene. p-Toluenesulfonic acid (p-TsOH) catalyzes the formation of a cyclic hemiaminal intermediate, which collapses to yield the 6-oxo moiety.

Final Deprotection and Purification

The tert-butyl group is removed using lithium hydroxide in ethanol-water, followed by acidification to pH 6–7 with HCl. Purification via ethyl acetate extraction and rotary evaporation yields the final product with >98% purity.

Comparative Analysis of Synthetic Routes

Traditional vs. Silylation-Based Methods

A patent by describes an alternative route using silylation to enhance Fmoc protection efficiency. Treating the amine with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to Fmoc-OSu addition increases yields to 99% by reducing steric hindrance. However, this method requires anhydrous conditions, complicating large-scale production.

Solvent System Optimization

Mixed solvent systems (e.g., water-acetone, ethanol-water) balance solubility and reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent Fmoc group cleavage.

Industrial-Scale Production Challenges

Cost and Reagent Availability

Fmoc-OSu and (Boc)₂O are expensive, contributing to 70% of raw material costs. Cheaper alternatives like Fmoc-Cl are less efficient, requiring longer reaction times.

Purification at Scale

Chromatography is impractical for industrial synthesis. Instead, crystallization from ethyl acetate-hexane mixtures achieves 95% recovery, though purity drops to 97%.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-3-amino-adipic acid-1-tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development due to its predicted biological activities. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Anti-inflammatory Activity: The oxoacid component may interact with inflammatory pathways.
  • Anticancer Properties: Studies indicate that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Peptide Synthesis

The fluorenylmethoxycarbonyl group serves as a protective group in peptide synthesis, allowing for the selective modification of amino acids. This is crucial in the synthesis of peptides and proteins where specific functional groups must be protected during reactions.

Structure-Activity Relationship Studies

Computational models can predict the biological activity of this compound based on its structure. By analyzing similar compounds, researchers can identify potential therapeutic effects and optimize the compound for enhanced efficacy .

Case Studies

Several studies have explored compounds structurally similar to (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid:

  • Anticancer Efficacy of Related Compounds:
    Research on related diazo compounds has shown promising anticancer effects, indicating that modifications to the oxohexanoic acid moiety could yield potent anticancer agents .
  • Synthesis of Fmoc-Amino Acids:
    The use of Fmoc protecting groups has been extensively documented in peptide synthesis, where the ability to selectively deprotect specific amino acids is essential for creating complex peptides .

Mechanism of Action

The mechanism of action of ®-Fmoc-3-amino-adipic acid-1-tert-butyl ester involves the protection and deprotection of amino and carboxyl groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the tert-butyl ester is removed under acidic conditions . This allows for selective deprotection and subsequent coupling reactions to form peptide bonds.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences:

Compound Name Substituents at Position 6 Backbone Modification Stereochemistry Molecular Weight XLogP3 Reference
(4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid (Target) tert-butoxy, oxo None 4R 439.50 ~5.2*
(4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid Methyl Heptanoic acid 4R 381.46 4.7
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid tert-butoxy, oxo 2S configuration 2S 439.50 ~5.2*
(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid Phenoxyacetic acid Aromatic substitution None 397.41 3.9

*Estimated based on structural similarity to and .

Key Structural Differences :

  • Position 6 substituents: The tert-butoxy/oxo group in the target compound increases steric bulk and lipophilicity compared to methyl or phenoxy groups in analogues .
  • Stereochemistry : The 4R configuration distinguishes it from stereoisomers like the 2S variant, which may exhibit divergent biological interactions .
  • Backbone length: The hexanoic acid backbone (C6) contrasts with heptanoic acid (C7) in , affecting conformational flexibility .
Physicochemical Properties
Property Target Compound 6-Methylheptanoic Acid Analogue Phenoxyacetic Acid Analogue
Molecular Weight 439.50 381.46 397.41
XLogP3 ~5.2 4.7 3.9
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 9 9 7
Topological Polar Surface Area ~75 Ų 75.6 Ų 75.6 Ų

Analysis :

  • Lipophilicity : The tert-butoxy group elevates XLogP3 in the target compound (~5.2 vs. 4.7 for methyl analogue), reducing aqueous solubility .
  • Polarity : Similar polar surface areas (~75 Ų) suggest comparable hydrogen-bonding capacity across analogues, critical for peptide solubility during SPPS .
Computational Similarity Assessment

Per and , molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto similarity indices are used to compare structural analogues:

  • The target compound shares >80% similarity with its 6-methylheptanoic acid analogue (based on backbone and Fmoc group), but <60% with phenoxyacetic acid derivatives due to divergent substituents .
  • Stereoisomers (e.g., 4R vs. 2S) exhibit lower similarity scores (~70%), underscoring the importance of chirality in virtual screening .

Biological Activity

The compound (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This compound contains a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an oxohexanoic acid moiety, which may enhance its biological activity and stability. This article reviews the biological activity of this compound, including its potential pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29NO6C_{25}H_{29}NO_6 with a molecular weight of approximately 439.50 g/mol. The presence of the fluorenyl group suggests applications in peptide synthesis or as a protective group in organic synthesis. The oxoacid component indicates potential interactions with biological systems.

PropertyValue
Molecular FormulaC25H29NO6
Molecular Weight439.50 g/mol
CAS Number159751-47-0
Melting PointNot available
Boiling PointNot available

Pharmacological Effects

Research indicates that compounds with similar structures to (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid exhibit various pharmacological effects, including:

  • Anti-inflammatory Activity : The presence of the oxoacid moiety may contribute to anti-inflammatory properties by modulating inflammatory pathways.
  • Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation, suggesting this compound may have anticancer properties.

Structure-Activity Relationships (SAR)

Computational models can predict the biological activity of this compound based on its structure. The unique combination of functional groups may confer distinct advantages in terms of biological interactions. For instance, the Fmoc group is commonly utilized in peptide synthesis, enhancing the stability and solubility of peptides.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as:

  • Molecular Docking Studies : To predict binding affinities and modes with target proteins.
  • Enzyme Inhibition Assays : To assess inhibitory effects on specific enzymes involved in metabolic pathways.

These studies help elucidate how the compound behaves in biological systems and its potential therapeutic applications.

Case Studies

  • Anti-inflammatory Studies : A study explored the anti-inflammatory effects of similar oxoacid derivatives, demonstrating reduced production of pro-inflammatory cytokines in vitro. This suggests that (4R)-6-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-oxohexanoic acid may exhibit similar effects.
  • Anticancer Research : Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, highlighting the potential for this compound in cancer therapy.

Q & A

Basic: What are the critical handling precautions for this compound in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to minimize inhalation risks .
  • Storage : Store in tightly sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .
  • Incompatibilities : Reactive with strong acids/bases, oxidizing agents, and reducing agents. Use glass or PTFE-coated equipment to avoid catalytic decomposition .

Basic: How to design a synthetic route for this compound while ensuring stereochemical integrity?

Answer:

  • Protection Strategies : Use Fmoc (fluorenylmethyloxycarbonyl) for amine protection due to its orthogonality with tert-butoxycarbonyl (Boc) groups. Sequential deprotection with piperidine (20% in DMF) preserves the tert-butoxy moiety .
  • Coupling Methods : Optimize carbodiimide-mediated (e.g., EDC/HOBt) coupling at 0–4°C to minimize racemization. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 ethyl acetate/hexane) .
  • Workup : Purify via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to isolate the (4R)-stereoisomer .

Advanced: How to resolve contradictions in stability data during reaction scale-up?

Answer:

  • Controlled Stress Testing : Perform accelerated stability studies under varied pH (3–9), temperature (25–60°C), and humidity (40–80% RH). Monitor degradation products via LC-MS .
  • Decomposition Pathways : Thermal degradation above 150°C releases toxic fumes (e.g., CO, NOx). Use thermogravimetric analysis (TGA) to identify safe operational thresholds .
  • Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to improve heat dissipation and reduce localized degradation .

Advanced: What analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR (DMSO-d6) to verify stereochemistry: δ 7.75–7.30 (Fmoc aromatic protons), δ 4.25 (Cα-H, J = 6.5 Hz for R-configuration) .
    • HRMS : Exact mass (e.g., [M+H]+ calculated for C₂₆H₃₂N₂O₆: 468.54) to confirm molecular formula .
  • Purity Assessment :
    • HPLC : ≥98% purity with a retention time of 12.3 min (C18, 0.1% TFA, 40% acetonitrile) .
    • Chiral Chromatography : Use a Chiralpak AD-H column to confirm enantiomeric excess (>99%) .

Advanced: How to analyze conflicting data on biological interactions in peptide-conjugation studies?

Answer:

  • Competitive Binding Assays : Use SPR (surface plasmon resonance) to measure binding affinity (KD) between the compound and target receptors (e.g., integrins). Compare with control peptides lacking the tert-butoxy group .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess hydrolysis rates. Adjust tert-butoxy protection if half-life (t½) falls below 2 hours .
  • Contradiction Resolution : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. ITC) to rule out assay-specific artifacts .

Basic: What are the recommended waste disposal protocols for this compound?

Answer:

  • Deactivation : Treat with 10% aqueous KOH to hydrolyze Fmoc and tert-butoxy groups, followed by neutralization with acetic acid .
  • Disposal : Collect in designated containers for halogenated waste. Incinerate at >1000°C with scrubbers to neutralize toxic gases (e.g., SO2, NOx) .

Advanced: How to optimize solvent systems for its solubility in peptide synthesis?

Answer:

  • Solvent Screening : Test DMF, DMSO, and THF with 0.1% TFA. Optimal solubility (>50 mg/mL) is achieved in DMF with 5% v/v N-methylmorpholine .
  • Co-Solvent Strategies : Use 1:1 DCM/DMF mixtures to balance solubility and coupling efficiency. Avoid DMSO if tert-butoxy cleavage is observed via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.